molecular formula C9H13NO5 B8682138 (S)-2-Methacrylamidopentanedioicacid CAS No. 34373-07-4

(S)-2-Methacrylamidopentanedioicacid

Cat. No.: B8682138
CAS No.: 34373-07-4
M. Wt: 215.20 g/mol
InChI Key: BCKKKQIAPZBSDV-LURJTMIESA-N
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Description

Methacryloyl L-glutamic acid is a derivative of glutamic acid, a naturally occurring amino acid This compound is characterized by the presence of a methacryloyl group attached to the glutamic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methacryloyl L-glutamic acid typically involves the reaction of L-glutamic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane. The process involves the following steps:

Industrial Production Methods

Industrial production of methacryloyl L-glutamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methacryloyl L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methacryloyl L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methacryloyl L-glutamic acid depends on its application. In polymerization reactions, the methacryloyl group undergoes radical polymerization to form polymers. In biological applications, the compound can interact with cellular components and influence cell behavior through its chemical structure and functional groups. The specific molecular targets and pathways involved vary depending on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Methacryloyl L-glutamic acid can be compared with other methacryloyl derivatives and glutamic acid derivatives:

Conclusion

Methacryloyl L-glutamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in the development of new materials and technologies.

Properties

CAS No.

34373-07-4

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

(2S)-2-(2-methylprop-2-enoylamino)pentanedioic acid

InChI

InChI=1S/C9H13NO5/c1-5(2)8(13)10-6(9(14)15)3-4-7(11)12/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m0/s1

InChI Key

BCKKKQIAPZBSDV-LURJTMIESA-N

Isomeric SMILES

CC(=C)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(=C)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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